molecular formula C23H23N5O3 B11266990 2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide

Cat. No.: B11266990
M. Wt: 417.5 g/mol
InChI Key: BHZQUOGQCYWDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound featuring a pyrazolo[1,5-d][1,2,4]triazine core.

Preparation Methods

The synthesis of 2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE involves multiple stepsReaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the triazine ring . Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-[(3-METHOXYPHENYL)METHYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2, a cyclin-dependent kinase involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, which is crucial for its kinase activity .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-d][1,2,4]triazine derivatives, such as:

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H23N5O3/c1-3-16-7-9-18(10-8-16)20-12-21-23(30)27(25-15-28(21)26-20)14-22(29)24-13-17-5-4-6-19(11-17)31-2/h4-12,15H,3,13-14H2,1-2H3,(H,24,29)

InChI Key

BHZQUOGQCYWDAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC(=CC=C4)OC

Origin of Product

United States

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